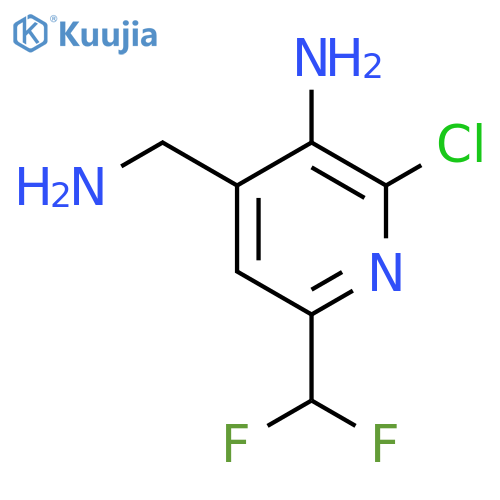Cas no 1805098-19-4 (3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)

1805098-19-4 structure
商品名:3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine
CAS番号:1805098-19-4
MF:C7H8ClF2N3
メガワット:207.608326911926
CID:4811217
3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine
-
- インチ: 1S/C7H8ClF2N3/c8-6-5(12)3(2-11)1-4(13-6)7(9)10/h1,7H,2,11-12H2
- InChIKey: FZSVKMDPJJUZTK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=CC(C(F)F)=N1)CN)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 64.9
3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029070809-1g |
3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine |
1805098-19-4 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
1805098-19-4 (3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine) 関連製品
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量